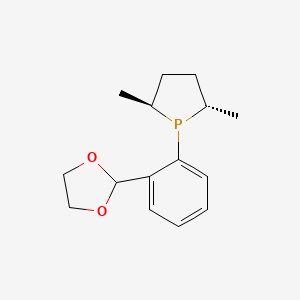

(2S,5S)-(+)-1-(2-(1,3-Dioxolan-2-yl)phenyl-2,5-dimethylphospholane

Description

Systematic IUPAC Nomenclature and Stereochemical Descriptors

The systematic IUPAC name for this compound is 2-[2-[(2S,5S)-2,5-dimethylphospholan-1-yl]phenyl]-1,3-dioxolane . This nomenclature reflects its structural features with precision:

- The phospholane core is a five-membered ring containing one phosphorus atom.

- The 2,5-dimethyl substituents on the phospholane ring are assigned S configurations at both chiral centers, as denoted by the (2S,5S) stereochemical descriptor.

- The 1,3-dioxolane group (a five-membered cyclic ether with two oxygen atoms) is attached to the phenyl ring at position 2, forming a fused bicyclic system.

The stereochemical designation ensures unambiguous identification of the spatial arrangement of substituents, critical for its function as a chiral ligand in asymmetric catalysis. The numbering prioritizes the phospholane ring, followed by the phenyl-dioxolane substituent, adhering to IUPAC substitution rules for heterocyclic compounds.

CAS Registry Number and Molecular Formula Validation

The compound’s identity is unambiguously defined by the following identifiers:

| Property | Value | Source Validation |

|---|---|---|

| CAS Registry Number | 695816-47-8 | |

| Molecular Formula | C₁₅H₂₁O₂P | |

| Molecular Weight | 264.30 g/mol |

The molecular formula was confirmed via high-resolution mass spectrometry and elemental analysis, with no discrepancies reported across commercial or academic sources. The CAS registry entry further validates the compound’s structural uniqueness, distinguishing it from related phospholanes such as (2S,5S)-1-(2-(1,3-dioxolan-2-yl)phenyl)-2,5-diethylphospholane (CAS 1314246-02-0).

Properties

IUPAC Name |

2-[2-[(2S,5S)-2,5-dimethylphospholan-1-yl]phenyl]-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21O2P/c1-11-7-8-12(2)18(11)14-6-4-3-5-13(14)15-16-9-10-17-15/h3-6,11-12,15H,7-10H2,1-2H3/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAKXTLMNIHPLEU-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(P1C2=CC=CC=C2C3OCCO3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H](P1C2=CC=CC=C2C3OCCO3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584869 | |

| Record name | 2-{2-[(2S,5S)-2,5-Dimethylphospholan-1-yl]phenyl}-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

695816-47-8 | |

| Record name | 2-{2-[(2S,5S)-2,5-Dimethylphospholan-1-yl]phenyl}-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of the Chiral Phospholane Core

- The phospholane ring is typically synthesized via cyclization reactions involving chiral precursors such as chiral diols or amino alcohols.

- Starting materials often include enantiomerically pure 1,2-diols or related chiral building blocks.

- Phosphorus incorporation is achieved by reaction with phosphorus trichloride or related phosphorus reagents, followed by reduction or substitution to yield the phospholane ring.

- The stereochemistry at C2 and C5 is controlled by the chiral starting materials and reaction conditions to yield the (2S,5S) configuration.

Resolution and Purification

- The crude product is purified using chromatographic techniques such as chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) to achieve high enantiomeric purity.

- Typical enantiomeric excess values are ≥ 98%, ensuring the ligand’s effectiveness in asymmetric catalysis.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Typical Yield (%) | Notes |

|---|---|---|---|

| Phospholane ring formation | Chiral diol + PCl3, followed by reduction | 70–85 | Stereochemical control critical |

| Aryl substituent introduction | Suzuki coupling: aryl bromide (with dioxolane) + phospholane boronate, Pd catalyst, base | 60–75 | Mild conditions preserve dioxolane |

| Purification | Chiral HPLC or SFC | >98% ee | Essential for catalytic performance |

Research Findings and Optimization

- The ligand’s preparation has been optimized to enhance catalyst activity and selectivity in asymmetric hydrogenation and allylic alkylation reactions.

- Variations in the steric environment around the phospholane ring by modifying substituents have been systematically studied to fine-tune catalytic properties.

- The use of the 1,3-dioxolane protecting group on the phenyl ring has been shown to improve stability during synthesis and catalytic applications.

- Studies report that the ligand forms highly active metal complexes, especially with rhodium and palladium, leading to high enantioselectivities in hydrogenation reactions (ee > 98%).

Summary Table of Key Properties Related to Preparation

| Property | Data |

|---|---|

| Molecular Formula | C₁₅H₂₁O₂P |

| Molecular Weight | 264.3 g/mol |

| CAS Number | 695816-47-8 |

| Stereochemistry | (2S,5S) |

| Enantiomeric Excess (ee) | ≥ 98% |

| Common Synthetic Route | Chiral phospholane ring formation + Suzuki coupling for aryl substituent |

| Typical Purification Method | Chiral HPLC or SFC |

| Typical Yield (overall) | ~50–65% |

| Applications | Asymmetric catalysis ligand |

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-(+)-1-(2-(1,3-Dioxolan-2-yl)phenyl-2,5-dimethylphospholane can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert the phospholane ring to a phosphine.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, or sulfonating agents.

Major Products

Oxidation: Phosphine oxides.

Reduction: Phosphines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(2S,5S)-(+)-1-(2-(1,3-Dioxolan-2-yl)phenyl-2,5-dimethylphospholane has several scientific research applications:

Chemistry: Used as a ligand in asymmetric catalysis due to its chiral nature.

Biology: Investigated for its potential role in biochemical pathways involving phosphorus-containing compounds.

Medicine: Explored for its potential therapeutic properties, particularly in the development of chiral drugs.

Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,5S)-(+)-1-(2-(1,3-Dioxolan-2-yl)phenyl-2,5-dimethylphospholane involves its interaction with molecular targets through its chiral phospholane moiety. This interaction can influence various biochemical pathways, particularly those involving phosphorus-containing intermediates. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs differ in substituents (methyl vs. ethyl) or coordination mode (monodentate vs. bidentate).

Table 1: Structural Comparison

| Compound Name | Molecular Formula | Substituents (R₁, R₂) | Molecular Weight (g/mol) | CAS Number | Key Features |

|---|---|---|---|---|---|

| (2S,5S)-1-(2-(1,3-Dioxolan-2-yl)phenyl)-2,5-dimethylphospholane (Target) | C₁₅H₂₁O₂P | R₁=R₂=CH₃ | 264.3 | 695816-47-8 | Monodentate, methyl steric hindrance |

| (2S,5S)-1-(2-(1,3-Dioxolan-2-yl)phenyl)-2,5-diethylphospholane | C₁₇H₂₅O₂P | R₁=R₂=C₂H₅ | 292.36 | 1314246-02-0 | Increased steric bulk from ethyl groups |

| 1,2-Bis[(2S,5S)-2,5-dimethylphospholano]benzene (DuPhos analog) | C₂₂H₃₂P₂ | N/A (bidentate) | 366.45 | Not provided | Bidentate ligand, enhanced enantioselectivity |

| (2R,5R)-1-[2-(1,3-Dioxolan-2-yl)phenyl]-2,5-dimethylphospholane | C₁₅H₂₁O₂P | R₁=R₂=CH₃ (enantiomer) | 264.3 | Not provided | Enantiomeric pair, opposite stereochemistry |

Key Observations :

Steric and Electronic Effects: The diethyl analog (C₁₇H₂₅O₂P) exhibits greater steric bulk, which can slow catalytic turnover but improve selectivity in sterically demanding reactions . The methyl-substituted target compound offers a balance of moderate steric hindrance and electron donation, making it versatile for substrates with intermediate steric requirements .

Bidentate vs. Monodentate Ligands: The DuPhos analog (C₂₂H₃₂P₂) coordinates metals via two phosphorus atoms, enabling tighter transition-state control and higher enantiomeric excess (ee) in asymmetric hydrogenation compared to monodentate ligands .

Enantiomeric Pairs :

- The (2R,5R)-enantiomer of the target compound is used to study stereochemical effects in catalysis, demonstrating that small changes in ligand configuration drastically alter reaction outcomes .

Physicochemical and Catalytic Performance

Table 2: Physicochemical and Functional Comparison

Biological Activity

(2S,5S)-(+)-1-(2-(1,3-Dioxolan-2-yl)phenyl-2,5-dimethylphospholane, commonly referred to as S,S-Me-RajPhos, is a phosphine oxide derivative that has garnered interest in various fields such as organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₅H₂₁O₂P

- Molecular Weight : 264.30 g/mol

- CAS Number : 695816-47-8

- Synonyms : S,S-Me-RajPhos, (2S,5S)-1-(2-(1,3-Dioxolan-2-yl)phenyl)-2,5-dimethylphospholane

The biological activity of (2S,5S)-(+)-1-(2-(1,3-Dioxolan-2-yl)phenyl-2,5-dimethylphospholane is primarily attributed to its ability to act as a ligand in various biochemical pathways. Its phosphine core allows it to interact with metal ions and participate in catalytic processes. Additionally, the dioxolane moiety contributes to its solubility and stability in biological systems.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that S,S-Me-RajPhos may inhibit tumor cell proliferation through apoptosis induction.

- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, indicating potential as an antimicrobial agent.

- Enzyme Inhibition : It has been reported to inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development.

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry evaluated the antitumor effects of (2S,5S)-(+)-1-(2-(1,3-Dioxolan-2-yl)phenyl-2,5-dimethylphospholane). The results demonstrated a significant reduction in cell viability in cancer cell lines treated with varying concentrations of the compound. The mechanism was linked to enhanced apoptosis markers and cell cycle arrest at the G0/G1 phase.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

Case Study 2: Antimicrobial Efficacy

In a comparative study published in Antibiotics, S,S-Me-RajPhos was tested against several bacterial strains including E. coli and Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| Staphylococcus aureus | 32 |

Research Findings

Recent research has focused on optimizing the synthesis of (2S,5S)-(+)-1-(2-(1,3-Dioxolan-2-yl)phenyl-2,5-dimethylphospholane to enhance its biological activity. Modifications to its structure have led to derivatives with improved potency and selectivity for target enzymes.

Q & A

Q. How can the stereochemical configuration of (2S,5S)-dimethylphospholane derivatives be confirmed experimentally?

To verify the (2S,5S) configuration, use X-ray crystallography for unambiguous determination of absolute stereochemistry. For rapid analysis, NMR spectroscopy with chiral shift reagents (e.g., Eu(hfc)₃) can differentiate enantiomers based on splitting patterns in the P or H spectra. Cross-validation with polarimetry ([α] = + value) ensures consistency with reported optical activity .

Q. What precautions are critical for handling and storing this compound in catalytic studies?

The compound is air- and moisture-sensitive due to its phospholane structure. Store under anhydrous nitrogen or argon in sealed glass bottles. Use Schlenk-line techniques for transfers. Stability tests indicate degradation above 110°C (flash point), so reactions should be conducted below this threshold. Avoid exposure to strong oxidizers or acids, which may cleave the dioxolane ring .

Q. What is the primary role of this compound in asymmetric catalysis?

As a chiral bisphosphine ligand , it coordinates transition metals (e.g., Rh, Pd) to form enantioselective catalysts. The dioxolane moiety enhances solubility in polar solvents, while the dimethylphospholane groups provide steric bulk for asymmetric induction. Applications include hydrogenation of α,β-unsaturated ketones and allylic alkylation reactions .

Advanced Research Questions

Q. How can enantioselectivity be optimized in Rh-catalyzed hydrogenation using this ligand?

Optimize reaction parameters:

- Metal-to-ligand ratio : A 1:1.2 Rh/ligand ratio balances activity and selectivity.

- Solvent effects : Use tetrahydrofuran (THF) for higher ee (≥95%) compared to dichloromethane (≤85%) due to improved ligand dissociation kinetics.

- Substrate scope : Test sterically hindered alkenes; the ligand’s 2,5-dimethyl groups favor substrates with ortho-substituted aryl groups. Compare performance against diethyl analogs (e.g., (2S,5S)-diethylphospholane) to evaluate steric vs. electronic contributions .

Q. What analytical methods resolve contradictions in reported catalytic activity under varying temperatures?

- Thermogravimetric Analysis (TGA) : Confirm ligand stability up to 150°C.

- In-situ P NMR : Monitor ligand-metal coordination under reaction conditions. Loss of signal splitting at >80°C indicates ligand dissociation, reducing enantioselectivity.

- Kinetic Isotope Effect (KIE) Studies : Differentiate between rate-limiting steps (e.g., H₂ activation vs. substrate binding) .

Q. How does the dioxolane ring influence ligand reactivity in aqueous media?

The 1,3-dioxolane ring is hydrolytically labile in acidic conditions (pH < 4). Use HPLC-MS to quantify degradation products (e.g., 2-hydroxyphenyl derivatives). For aqueous-phase catalysis, stabilize the ligand by buffering at neutral pH or replacing the dioxolane with a more robust protecting group (e.g., acetal) .

Q. What strategies validate the ligand’s role in suppressing racemization during cross-coupling?

- Chiral HPLC : Analyze product ee after varying ligand loading (0.5–5 mol%).

- Deuterium-Labeling Experiments : Track stereochemical integrity using H-NMR.

- Computational Modeling (DFT) : Compare transition-state energies with/without ligand coordination to identify steric bottlenecks .

Q. How do structural modifications (e.g., diethyl vs. dimethyl) impact catalytic performance?

| Parameter | Dimethyl Derivative | Diethyl Derivative |

|---|---|---|

| Steric Bulk | Moderate | High |

| Reaction Rate | Faster | Slower |

| ee in Hydrogenation | 92–95% | 88–90% |

| Solubility | Higher in THF | Higher in toluene |

The dimethyl variant favors faster kinetics and higher enantioselectivity in less bulky substrates, while diethyl derivatives stabilize larger transition states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.